molecular formula C16H21N3O2 B2428737 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea CAS No. 1396810-91-5

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

Cat. No. B2428737
CAS RN: 1396810-91-5
M. Wt: 287.363
InChI Key: BIIAZFBXEKLQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. CP-47,497 has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

Scientific Research Applications

DNA and Protein Interactions

  • Inhibitory activity on mammalian topoisomerase II: The compound exhibits interaction with mammalian topoisomerase II, an enzyme crucial in DNA replication and repair. This interaction can be explored for its potential in cancer research and therapy (Wentland et al., 1993).

Organic Light-Emitting Diodes (OLEDs)

  • Application in OLEDs: Phosphorescence studies of cyclometalated iridium(III) complexes, which share structural similarities with 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, suggest potential applications in creating efficient OLED devices (Tsuboyama et al., 2003).

Catalysis and Synthesis

  • Catalytic enantioselective synthesis: The cycloaddition reactions involving azomethine ylides, which can be derived from similar compounds, are valuable for creating complex products with high stereoselectivity, important in the development of pharmaceuticals and natural product synthesis (Narayan et al., 2014).

  • Synthesis of pyrrolidines and piperidines: The cyclization of aminoalkenes bearing electron-withdrawing groups, facilitated by acids, leads to the formation of pyrrolidines and piperidines, demonstrating the compound's potential in the synthesis of nitrogen-containing heterocycles (Schlummer & Hartwig, 2002).

  • Synthesis of functionalized pyrrolidines: The compound can participate in three-component reactions, forming pyrrolidines with cis relationships between substituents, a key in creating diverse and biologically active molecules (Carson & Kerr, 2005).

Chemical Reactions and Properties

  • Study of chemical reactivity: Analyzing reactions of azomethine derivatives and cyclopropenone to form pyrrolin-4-ones and their oxidation products can provide insights into the reactivity and potential applications of similar cyclopropyl-containing compounds (Takahashi et al., 1978).

properties

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-6-7-14)18-16(21)17-9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAZFBXEKLQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

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